2-(2,3-Dimethylbenzoyl)phenyl acetate
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Overview
Description
2-(2,3-Dimethylbenzoyl)phenyl acetate is a chemical compound belonging to the family of benzophenones. It is widely used in various fields, including medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,3-Dimethylbenzoyl)phenyl acetate can be achieved through nucleophilic acyl substitution reactions. One versatile method involves the reaction of an acid chloride with an alcohol. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nucleophilic acyl substitution reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbenzoyl)phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
2-(2,3-Dimethylbenzoyl)phenyl acetate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Medicine: It is used in the development of drugs for the treatment of pain and inflammation.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbenzoyl)phenyl acetate involves its ability to interact with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,3-Dimethylbenzoyl)phenyl acetate include other benzophenones and aromatic esters. Some examples are:
- Benzophenone
- 4-Methylbenzophenone
- 4-Hydroxybenzophenone
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly useful in applications where other benzophenones or aromatic esters may not be as effective.
Properties
IUPAC Name |
[2-(2,3-dimethylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-7-6-9-14(12(11)2)17(19)15-8-4-5-10-16(15)20-13(3)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGKXWIFSKZASM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641609 |
Source
|
Record name | 2-(2,3-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-00-0 |
Source
|
Record name | [2-(Acetyloxy)phenyl](2,3-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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